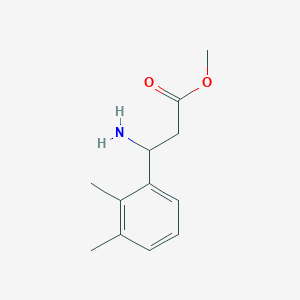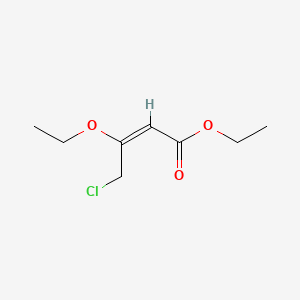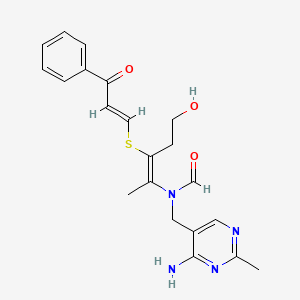
H-Val-gly-gly-OH
Descripción general
Descripción
H-Val-gly-gly-OH is a tripeptide molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is composed of three amino acids, namely valine, glycine, and glycine, which are linked together by peptide bonds. The chemical structure of H-Val-gly-gly-OH is H-Valine-glycine-glycine-OH, and it has a molecular weight of 211.22 g/mol. In
Aplicaciones Científicas De Investigación
1. Role in Peptide Synthesis and Racemization Testing
Tripeptides, including structures similar to H-Val-gly-gly-OH, have been synthesized and utilized in studies concerning peptide synthesis and racemization. For example, a study by Izumiya et al. (1971) focused on synthesizing several tripeptides (e.g., H-Gly-DL-Ala-L-Val-OH) and separating diastereomers using an amino acid analyzer. This research is pivotal in understanding peptide synthesis processes, particularly in assessing the racemization during peptide coupling reactions (Izumiya, Muraoka, & Aoyagi, 1971).
2. Magnetic Resonance Studies in Elastin Models
The structure and conformation of peptides similar to H-Val-gly-gly-OH have been analyzed using proton and carbon magnetic resonance. Urry et al. (1975) conducted studies on the synthetic polypentapeptide of elastin, a structure containing sequences like H-Val-gly-gly-OH, to identify its secondary structure in different solvents. Such studies provide crucial insights into the molecular dynamics and conformational behavior of elastin-like peptides (Urry, Mitchell, Ohnishi, & Long, 1975).
3. Enhancement of Peptide Yield in Coupling Reactions
In the realm of peptide synthesis, the coupling of Boc-Val-OH to other peptide structures (e.g., H-Pro-Gly-Val-Gly-OBzl) has been enhanced by the use of specific reagents. Prasad et al. (2009) demonstrated that adding HOBt to the reaction mixture substantially increases the yield of the desired peptide, showcasing the importance of optimizing reaction conditions in peptide synthesis (Prasad, Iqbal, & Urry, 2009).
4. Understanding Peptide Conformation in Solution
Research by Ishizu et al. (1998) focused on determining the solution conformation of a ginseng tetrapeptide, which shares structural similarities with H-Val-gly-gly-OH. Their study utilized NMR and computational techniques, providing valuable insights into the peptide's rigid backbone and intramolecular hydrogen bonds. Such research is vital in understanding peptide behavior in different environments (Ishizu, Fujiwara, Yagi, & Noguchi, 1998).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-5(2)8(10)9(16)12-3-6(13)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFJAFRUVWZRKR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Val-gly-gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



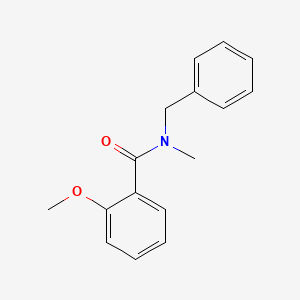




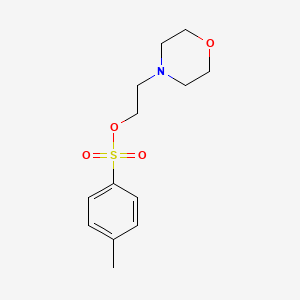

![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)
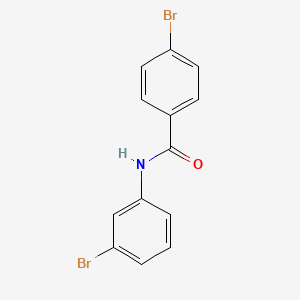
![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)
